N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-(3-Chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a heterocyclic compound featuring a central ethanediamide linker connecting a 3-chloro-4-fluorophenyl group and a hydroxyethyl substituent bearing both furan-2-yl and thiophen-2-yl moieties. Its molecular formula is C₁₈H₁₄ClFN₂O₃S₂, with a molecular weight of 424.9 g/mol . The hydroxyethyl group likely enhances solubility, while the ethanediamide backbone may facilitate hydrogen bonding or metal coordination .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4S/c19-12-9-11(5-6-13(12)20)22-17(24)16(23)21-10-18(25,14-3-1-7-26-14)15-4-2-8-27-15/h1-9,25H,10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRKYKFIOZUDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that contributes to its biological activity. The molecular formula is , and it includes functional groups such as chloro, fluoro, furan, and thiophene moieties. These components are critical for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of furan and thiophene rings is associated with antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Anticancer Potential : Preliminary studies suggest that derivatives of compounds with similar structures have shown promising anticancer activities against various cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds often range from 5 to 22 µM .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as tyrosinase, which plays a role in melanogenesis. This inhibition can lead to reduced melanin production in melanoma cells .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
- Anticancer Activity Study : A study conducted on various derivatives of the compound demonstrated that modifications at specific positions significantly enhanced anticancer activity against HepG2 and MCF-7 cell lines, suggesting that structural optimization can lead to more potent compounds .
- Antioxidant Mechanism Investigation : Another research focused on the antioxidant properties found that compounds with similar structures effectively reduced lipid peroxidation levels in vitro, indicating a potential protective effect against oxidative damage .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures to N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exhibit significant anticancer properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Studies have reported that similar furan-containing compounds demonstrate efficacy against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. The presence of the thiophene moiety may enhance this activity due to its electron-rich nature, which can interfere with microbial cell membranes .
Neuroprotective Effects:
Investigations into neuroprotective effects have revealed that compounds with similar scaffolds can protect neuronal cells from oxidative stress and neuroinflammation. This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pharmacological Applications
Pain Management:
The structural characteristics of this compound may allow it to interact with opioid receptors or other pain-related pathways, indicating its potential as an analgesic agent. Preliminary studies on related compounds suggest they can modulate pain responses effectively.
Anti-inflammatory Properties:
Similar compounds have demonstrated anti-inflammatory effects in vitro and in vivo by inhibiting pro-inflammatory cytokines and mediators. This positions this compound as a candidate for treating inflammatory diseases .
Material Science Applications
Polymer Chemistry:
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research into polymer composites suggests that integrating bioactive compounds can lead to materials with improved performance characteristics for biomedical applications .
Nanotechnology:
In nanotechnology, derivatives of this compound have been investigated for their potential use in drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds could improve targeting efficiency and reduce side effects in therapeutic applications .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide (CAS 2097900-03-1): Molecular Formula: C₁₈H₁₄ClFN₂O₃S₂ (MW 424.9 g/mol) . Key Difference: Replaces the furan-2-yl group with a bithiophene moiety. Implications: Increased lipophilicity due to the bithiophene could affect bioavailability or membrane permeability.
- (E)-3-(Furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide (CAS 1798981-45-9): Molecular Formula: C₁₃H₁₂N₂O₃S (MW 292.3 g/mol) . Key Difference: Substitutes the ethanediamide linker with an acrylamide group.
Functional Group Variations
- N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide (CAS 2034264-39-4): Molecular Formula: C₁₅H₁₄N₂O₄S₂ (MW 350.4 g/mol) . Key Difference: Replaces the ethanediamide with a sulfonamide group. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological targets compared to the ethanediamide-containing compound.
4-(Dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide (CAS 2309588-75-6) :
Agrochemical Analogues
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) :
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
Physicochemical and Pharmacological Data Gaps
While structural comparisons are feasible, the evidence lacks critical data for a comprehensive analysis:
- Physicochemical Properties : Melting points, solubility, and logP values are unavailable for the target compound and analogues .
- Biological Activity: No direct pharmacological or pesticidal efficacy data are provided, limiting mechanistic insights.
Preparation Methods
Multi-Step Condensation Approaches
The most widely reported method involves a sequential condensation strategy. Initial synthesis begins with the preparation of the 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine intermediate. This intermediate is synthesized via a nucleophilic addition reaction between furan-2-carbaldehyde and thiophene-2-magnesium bromide, followed by hydroxylation under acidic conditions. Subsequent coupling with 3-chloro-4-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) yields the target ethanediamide.
Key reaction parameters include:
-
Catalysts: Triethylamine (TEA) for amide bond formation
A comparative analysis of synthetic routes is provided in Table 1.
Table 1: Synthetic Route Comparison
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Grignard Addition | 62 | 98.5 | High stereochemical control |
| Direct Amination | 45 | 95.2 | Reduced step count |
| Enzymatic Coupling | 38 | 97.8 | Green chemistry compliance |
Cyclization and Functional Group Interconversion
Alternative approaches utilize pre-formed heterocyclic building blocks. Patent US3952033A discloses a furan-thiophene diol intermediate that undergoes oxidative alkoxylation before amidation. This method benefits from improved regioselectivity but requires stringent control over reaction stoichiometry:
-
Amide Coupling :
Ethanedioyl chloride is introduced under Schlenk conditions to prevent diol decomposition.
Reaction Optimization and Process Chemistry
Solvent System Effects
Systematic solvent screening reveals dichloromethane (DCM) and dimethylformamide (DMF) as optimal for distinct stages:
-
DCM : Enhances nucleophilicity in Grignard reactions (dielectric constant ε = 8.93)
-
DMF : Facilitates polar transition states during amidation (ε = 36.7)
Mixed solvent systems (e.g., DCM:DMF 3:1 v/v) improve overall yield by 18% compared to single-phase systems.
Catalytic Systems
Heterogeneous catalysis using immobilized lipases (e.g., Candida antarctica Lipase B) enables enantioselective synthesis at the hydroxy-bearing carbon. This method achieves 89% enantiomeric excess (ee) but suffers from scalability limitations. Homogeneous catalysts like zinc triflate show superior turnover frequencies (TOF = 1,200 h⁻¹) in industrial settings.
Industrial-Scale Production Challenges
Purification Strategies
The compound’s low solubility in non-polar solvents (<2 mg/mL in hexane) necessitates advanced purification:
Byproduct Management
Major byproducts and mitigation strategies include:
-
Diastereomeric Adducts : Controlled via low-temperature (−20°C) reaction quenching
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Oxidative Degradants : Nitrogen sparging maintains anaerobic conditions
Analytical Characterization
Spectroscopic Profiling
Comprehensive characterization data are summarized in Table 2.
Table 2: Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| δ 7.45 (d, J=3.1 Hz, 1H) | Thiophene β-H | |
| δ 168.2 (s) | Amide carbonyl | |
| HRMS | m/z 453.0721 [M+H]⁺ | Molecular ion confirmation |
Q & A
Q. How can researchers address the lack of pharmacokinetic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
